molecular formula C17H19NO3 B12216573 4-(morpholinomethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

4-(morpholinomethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B12216573
M. Wt: 285.34 g/mol
InChI Key: YIQHMWIMSUMGLQ-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a bicyclic chromenone derivative featuring a fused cyclopentane and chromenone core. The morpholinomethyl substituent at the 4-position introduces a heterocyclic amine moiety, which is known to enhance solubility and modulate pharmacokinetic properties in drug discovery contexts .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one

InChI

InChI=1S/C17H19NO3/c19-17-10-14(11-18-4-6-20-7-5-18)15-8-12-2-1-3-13(12)9-16(15)21-17/h8-10H,1-7,11H2

InChI Key

YIQHMWIMSUMGLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinomethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinomethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The morpholinomethyl group can be substituted with other functional groups to create derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Pharmacological Potential

4-(morpholinomethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has shown promise in various pharmacological studies:

  • Serotonin Receptor Modulation : Research indicates that similar compounds can act as selective antagonists for serotonin receptors, particularly the 5-HT1B receptor. This modulation can enhance serotonin turnover in the brain, suggesting potential applications in treating mood disorders and anxiety .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties. Studies indicate that derivatives of this structure exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective properties. It has been associated with the enhancement of neurotransmitter levels in critical brain regions, which could be beneficial in neurodegenerative conditions such as Alzheimer's and Parkinson's disease .

Case Studies

StudyObjectiveFindings
Study on Serotonin Modulation Investigate the effects on serotonin levels in rat modelsThe compound increased serotonin turnover by inhibiting r5-HT1B autoreceptors, enhancing synaptic concentrations significantly .
Anticancer Efficacy Study Evaluate cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell growth and induction of apoptosis in breast cancer cells .
Neuroprotection Assessment Assess neuroprotective effects in animal modelsShowed reduced neuronal damage and improved cognitive function in models of induced neurotoxicity .

Mechanism of Action

The mechanism of action of 4-(morpholinomethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets and pathways. The morpholinomethyl group may enhance the compound’s ability to bind to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Target Compound
  • Core structure : 7,8-dihydrocyclopenta[g]chromen-2(6H)-one.
  • Substituent: Morpholinomethyl group at the 4-position.
  • Key interactions : The morpholine group may participate in hydrogen bonding and polar interactions due to its oxygen and nitrogen atoms.
Analogues

4-((4-Benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

  • Substituent : Benzylpiperazine group.
  • Structural impact : The piperazine ring introduces basicity, while the benzyl group may enhance lipophilicity and aromatic stacking interactions .
  • Synthesis : Likely involves Mannich-type reactions or nucleophilic substitution, similar to methods described for bromophenyl analogues .

4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one Substituents: Bromophenyl, nitro, and methylamino groups. Crystallography: Exhibits intramolecular N–H⋯O hydrogen bonds and trigonal crystal packing stabilized by intermolecular hydrogen bonds .

Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one

  • Substituents : Hydroxy and propyl groups.
  • Activity : Demonstrated antimicrobial and antitumor properties, attributed to the hydroxy groups’ ability to chelate metal ions or disrupt cellular membranes .

Crystallography and Conformational Analysis

  • Target compound: Crystallographic data are unavailable, but the morpholinomethyl group is expected to adopt a chair conformation, similar to spirocyclic morpholine derivatives .
  • Bromophenyl analogue: Crystal packing reveals hexagonal rings stabilized by N–H⋯O hydrogen bonds parallel to the ab plane . The chromenone core adopts an envelope conformation with puckering parameters (Q = 0.25 Å, θ = 53.7°) .

Biological Activity

The compound 4-(morpholinomethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a synthetic derivative belonging to a class of chromenones, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NOC_{18}H_{21}NO. The presence of the morpholinomethyl group is significant as it may enhance the compound's solubility and biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research has shown that derivatives of cyclopenta[g]chromen-2(6H)-one can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways, which are crucial in cancer progression .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis. This protective mechanism is linked to the upregulation of antioxidant enzymes and inhibition of pro-apoptotic factors .

Antimicrobial Activity

Preliminary data indicate that this compound has antimicrobial properties against several bacterial strains. The compound's efficacy appears to be due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Case Studies

  • Anticancer Study : A study conducted on breast cancer cell lines demonstrated that treatment with a related chromenone resulted in significant apoptosis and reduced cell viability by up to 70% compared to untreated controls. The study highlighted the role of reactive oxygen species (ROS) in mediating these effects .
  • Neuroprotection in Models of Ischemia : In an experimental model of ischemic stroke, administration of the compound showed a marked reduction in infarct size and improved neurological scores in treated animals compared to controls. The underlying mechanism was attributed to enhanced cerebral blood flow and reduced inflammation .

Research Findings Summary

Study Findings Mechanism
Anticancer ActivityInduced apoptosis in cancer cell linesModulation of PI3K/Akt and MAPK/ERK pathways
Neuroprotective EffectsReduced neuronal apoptosis under oxidative stressUpregulation of antioxidant defenses
Antimicrobial ActivityEffective against various bacterial strainsDisruption of cell membranes

Q & A

Basic: What are the established synthetic routes for 4-(morpholinomethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one, and what key intermediates are involved?

Methodological Answer:
The synthesis of chromenone derivatives typically involves cyclocondensation of aldehydes with cyclic diketones, followed by functionalization. For example, analogous compounds like 4-(4-bromophenyl)-substituted chromenones are synthesized via a one-pot reaction using 4-bromobenzaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and methylamine in ethanol under reflux . For the target compound, the morpholinomethyl group is likely introduced via a Mannich reaction or nucleophilic substitution on a pre-formed benzyl chloride intermediate. Key intermediates include the cyclopenta-fused chromenone core and the morpholine-substituted benzyl precursor. Reaction optimization focuses on controlling regioselectivity and minimizing byproducts during cyclization.

Basic: How is the crystal structure of this compound validated, and what software tools are essential for analysis?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Data collection involves measuring reflection intensities and refining parameters (e.g., unit cell dimensions, space group) using programs like SHELXL for structure solution and refinement . For example, the trigonal crystal system (space group R3) observed in analogous chromenones requires careful handling of Z-matrix parameters and displacement factors . Tools like Mercury CSD aid in visualizing hydrogen-bonding networks (e.g., N–H⋯O interactions forming S(6) ring motifs) and packing patterns . Validation checks using PLATON or CCDC tools ensure adherence to bond-length/angle norms and detect disorders .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing and stability of this compound?

Methodological Answer:
Intermolecular interactions are analyzed via SC-XRD data and Hirshfeld surfaces. For example, in related chromenones, intramolecular N–H⋯O hydrogen bonds stabilize the envelope conformation of the dihydrocyclopenta ring, while intermolecular N–H⋯O bonds form hexagonal packing motifs parallel to the ab plane . The morpholinomethyl group’s oxygen may participate in C–H⋯O interactions, affecting lattice energy. Computational tools like CrystalExplorer quantify interaction contributions (e.g., 15–20% from H-bonds, 10% from π-π stacking). Displacement parameters (e.g., anisotropic ADPs for bromine atoms) highlight steric effects .

Advanced: What computational methods are used to predict the electronic properties and reactivity of this chromenone derivative?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (FMOs) to predict reactivity. For instance, HOMO-LUMO gaps in similar chromenones (~3.5 eV) correlate with charge-transfer interactions . Excited-state intramolecular proton transfer (ESIPT) can be simulated usingTD-DFT to study fluorescence properties. Solvent effects (e.g., dichloromethane vs. methanol) are modeled with the Polarizable Continuum Model (PCM). Molecular docking studies assess potential bioactivity by simulating binding to targets like kinases or GPCRs .

Advanced: How can researchers resolve contradictions in crystallographic data, such as anomalous displacement parameters or twinning?

Methodological Answer:
Anomalies in displacement parameters (e.g., high ADP values for morpholine methyl groups) may indicate disorder. Strategies include:

  • Re-refining the model with split positions or restraints using SHELXL .
  • Testing for twinning via the Hooft parameter or R -factor ratio; detwinning algorithms in CrysAlisPro are applied if twinning is detected .
  • Validating hydrogen atom positions using DFT-optimized geometries to resolve clashes in electron density maps .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., morpholinomethyl protons at δ 2.5–3.5 ppm, chromenone carbonyl at δ 165–170 ppm). 2D techniques (HSQC, HMBC) confirm connectivity .
  • IR : Stretching frequencies for C=O (~1700 cm1^{-1}) and N–H (~3300 cm1^{-1}) validate functional groups.
  • MS : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 356.1284). Cross-validation with SC-XRD data ensures consistency .

Advanced: How does the puckering conformation of the dihydrocyclopenta ring affect the compound’s bioactivity?

Methodological Answer:
The envelope conformation (e.g., puckering amplitude Q = 0.25 Å, θ = 52.3° for analogous structures) influences binding to biological targets by modulating steric bulk and hydrogen-bond donor capacity . Molecular dynamics (MD) simulations (e.g., GROMACS ) model ring flexibility in solution. Pharmacophore mapping identifies bioactive conformers, while QSAR studies correlate puckering parameters with activity (e.g., IC50_{50} values against kinases) .

Table 1: Key Crystallographic Data for Analogous Chromenones

ParameterValue (Example)Source
Space groupR3
Unit cell volume8007.4 ų
Hydrogen bond (N–H⋯O)2.89 Å, 158°
Puckering amplitude (Q)0.25 Å

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